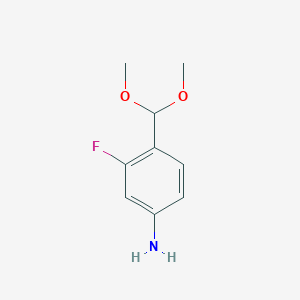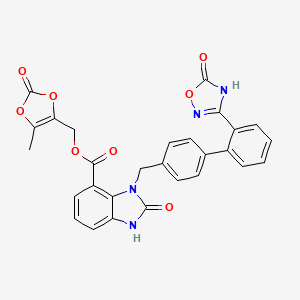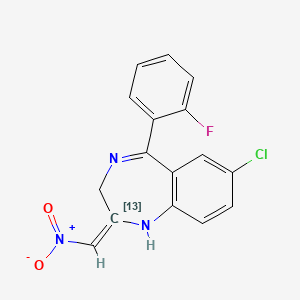
Saikochromone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saikochromone A is a natural chromone compound that can be isolated from the plant Harrisonia perforata . It has a molecular formula of C11H10O5 and a molecular weight of 222.19 g/mol . This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Saikochromone A can be isolated from the branches of Harrisonia perforata . The isolation process involves extraction and purification steps, typically using solvents like methanol and ethyl acetate. The compound can also be synthesized through chemical reactions involving chromone derivatives, although specific synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production Methods: Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: Saikochromone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated chromone structures.
Applications De Recherche Scientifique
Saikochromone A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of chromone derivatives and their chemical properties.
Industry: While not widely used in industry, this compound’s unique chemical structure makes it a valuable compound for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Saikochromone A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the secretion of interleukin-2 in stimulated human peripheral blood T cells . This suggests that this compound may exert its effects through modulation of immune responses and inflammatory pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparaison Avec Des Composés Similaires
Wogonin: Another chromone compound with anti-inflammatory and anti-tumor properties.
Eugenin: A chromone derivative with potential biological activities.
Saikosaponins: A group of triterpene saponins with immunomodulatory and anti-inflammatory effects.
Comparison: Saikochromone A is unique due to its specific chemical structure and the particular biological activities it exhibits. While similar compounds like wogonin and eugenin also have anti-inflammatory and anti-tumor properties, this compound’s ability to inhibit interleukin-2 secretion sets it apart. Additionally, saikosaponins, although structurally different, share some overlapping biological activities with this compound, particularly in modulating immune responses .
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
5-hydroxy-2-(hydroxymethyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C11H10O5/c1-15-6-2-8(13)11-9(14)3-7(5-12)16-10(11)4-6/h2-4,12-13H,5H2,1H3 |
Clé InChI |
LDNAYBDXSSEORD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=CC2=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


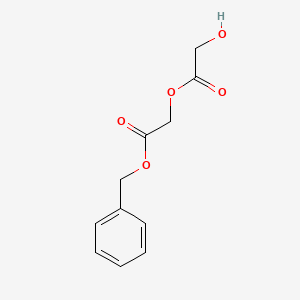

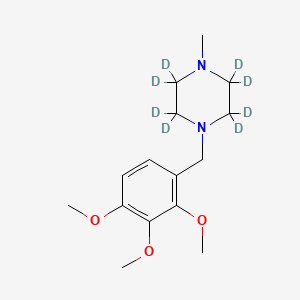
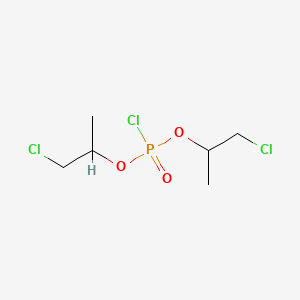
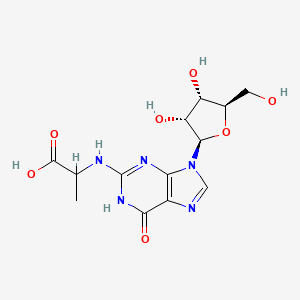
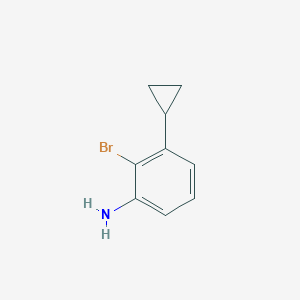
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)

